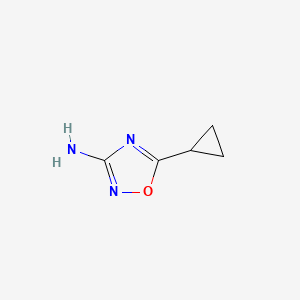

5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSZRALIDGBNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679763 | |

| Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868696-42-8 | |

| Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine (CAS 868696-42-8)

Document Control:

-

Subject: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine

-

CAS Registry Number: 868696-42-8

-

Classification: Heterocyclic Building Block / Pharmaceutical Intermediate[1]

-

Version: 1.0 (Technical Whitepaper)

Executive Summary & Chemical Architecture

This compound is a high-value heterocyclic scaffold employed primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). As a 3-amino-1,2,4-oxadiazole derivative, it serves as a robust bioisostere for amides and esters, offering improved metabolic stability and favorable physicochemical properties.

The molecule features a 1,2,4-oxadiazole core substituted at the C5 position with a cyclopropyl group and at the C3 position with a primary amine. This specific substitution pattern is critical:

-

The Cyclopropyl Moiety (C5): Enhances metabolic stability compared to alkyl chains (e.g., isopropyl) by blocking cytochrome P450 oxidation sites while maintaining lipophilicity. It also introduces specific steric constraints that can lock bioactive conformations.

-

The Primary Amine (C3): Acts as a versatile handle for further functionalization, typically via amide coupling, reductive amination, or Sandmeyer-type transformations.

Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Formula | C5H7N3O | Compact fragment |

| Molecular Weight | 125.13 g/mol | Low MW ideal for Fragment-Based Drug Design (FBDD) |

| LogP | ~0.6 - 0.9 | Moderate hydrophilicity; good oral bioavailability potential |

| pKa (Conjugate Acid) | ~2.0 - 3.0 | Weak base; amine is less nucleophilic than aniline |

| H-Bond Donors | 2 | Interaction with receptor pockets |

| H-Bond Acceptors | 3 | Critical for binding affinity |

Synthetic Methodology

The synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles requires a divergent approach from their 5-amino-3-substituted isomers. The most robust industrial route involves the condensation of hydroxyguanidine with a cyclopropanecarboxylic acid derivative.

Retrosynthetic Analysis & Workflow

The synthesis is best conceptualized through the "Tiemann" type cyclization logic.

Figure 1: Step-wise synthesis pathway from commodity precursors to the final oxadiazole scaffold.

Detailed Experimental Protocol

Step 1: Preparation of N-Hydroxyguanidine (In Situ or Isolated)

-

Reagents: Cyanamide (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), NaOH or Na2CO3.

-

Procedure:

-

Dissolve hydroxylamine HCl in water/ethanol (1:1).

-

Slowly add base to neutralize (pH ~7-8).

-

Add cyanamide solution dropwise at 0-5°C.

-

Allow to warm to RT and stir for 2-4 hours.

-

Checkpoint: Verify formation of hydroxyguanidine via LCMS (M+H = 76).

-

Step 2: Condensation with Cyclopropanecarbonyl Chloride

-

Reagents: N-Hydroxyguanidine (from Step 1), Cyclopropanecarbonyl chloride (1.0 eq), Triethylamine (TEA) or Pyridine.

-

Solvent: Dichloromethane (DCM) or THF.

-

Procedure:

-

Cool the hydroxyguanidine solution to 0°C.

-

Add TEA (1.2 eq) to scavenge HCl.

-

Add Cyclopropanecarbonyl chloride dropwise. Critical: The reaction is exothermic; maintain T < 10°C to prevent decomposition.

-

The reaction initially forms the O-acyl-hydroxyguanidine intermediate.

-

Reflux the mixture (or heat to 60°C if using THF) to induce cyclodehydration.

-

Monitor by TLC (EtOAc/Hexane 1:1). The intermediate spot will disappear, and a less polar product spot will appear.

-

Step 3: Purification

-

Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.

-

Isolation: The crude product is often a solid. Recrystallization from Ethanol/Water or column chromatography (SiO2, 0-40% EtOAc in Hexane) yields the pure amine.

Reactivity & Functionalization[2][7]

The 3-amino group on the 1,2,4-oxadiazole ring is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the oxadiazole ring. This dictates specific conditions for downstream chemistry.

Reactivity Profile[2][7]

Figure 2: Divergent synthetic utility of the 3-amino scaffold.

Key Transformation Protocols

A. Sandmeyer Reaction (Halogenation) To convert the amine to a bromide (useful for Suzuki couplings):

-

Suspend the amine in Acetonitrile (ACN).

-

Add Copper(II) Bromide (

, 1.5 eq). -

Add tert-Butyl nitrite (

, 1.5 eq) dropwise at 0°C. -

The reaction proceeds via a diazonium intermediate which is immediately displaced by bromide.

B. Amide Coupling Due to low nucleophilicity, standard EDC/HOBt couplings may be sluggish.

-

Recommended: Use Acid Chlorides or HATU with a non-nucleophilic base (DIPEA) in DMF. Heating (50-60°C) may be required.

Medicinal Chemistry Applications

This specific CAS is a "privileged structure" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs).

S1P1 Receptor Modulators

The 1,2,4-oxadiazole ring is a classic bioisostere for the carboxylic acid or ester tail found in sphingosine-1-phosphate (S1P) agonists.

-

Mechanism: The oxadiazole mimics the planar, polar nature of the carbonyl group but improves blood-brain barrier (BBB) permeability.

-

Role of Cyclopropyl: It fills hydrophobic pockets in the S1P1 receptor (e.g., similar to the tail in Ozanimod), providing potency and metabolic resistance against beta-oxidation.

Antimicrobial Agents

3-Amino-1,2,4-oxadiazoles have shown efficacy as inhibitors of bacterial cell wall synthesis. The amine group can be functionalized to mimic the D-Ala-D-Ala terminus of peptidoglycan precursors.

Handling, Safety & Stability

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |

Stability Note: While the 1,2,4-oxadiazole ring is thermally stable, the hydroxyguanidine precursor used in synthesis is potentially explosive if dried or heated excessively. Always keep intermediates in solution or wet paste form until cyclization is complete.

References

-

PubChem. (n.d.).[2] this compound (CAS 868696-42-8). National Library of Medicine. Retrieved from [Link]

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference on oxadiazole bioisosterism).

-

Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. Retrieved from [Link]

- Pace, A., & Buscemi, S. (2017). Fluorine-containing 1,2,4-oxadiazoles. In Fluorine in Heterocyclic Chemistry. (Reference for stability of 3-amino-1,2,4-oxadiazoles).

Sources

Technical Whitepaper: Scalable Synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Executive Summary

The 1,2,4-oxadiazole ring system is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity profiles. Specifically, 5-cyclopropyl-1,2,4-oxadiazol-3-amine represents a high-value scaffold, often serving as a polar "head group" in S1P1 agonists and various kinase inhibitors.

This guide details a robust, scalable synthetic route for this target. unlike 5-amino-1,2,4-oxadiazoles (which are often unstable or difficult to access), the 3-amino-5-substituted isomer is thermodynamically stable and synthetically accessible via the condensation of N-hydroxyguanidine with cyclopropanecarboxylic acid derivatives.

Key Technical Advantages of this Protocol:

-

Regioselectivity: Exclusive formation of the 3-amino isomer.

-

Scalability: Avoids chromatography for intermediate steps.

-

Safety: Mitigates the thermal hazards associated with high-energy N-O bond formation.

Retrosynthetic Analysis

To design the most efficient route, we must disconnect the 1,2,4-oxadiazole ring at its weakest points. The 3-amino-1,2,4-oxadiazole skeleton is classically assembled via the condensation of an amidoxime-like species with an electrophilic carbonyl.

Strategic Disconnection

The target molecule is disconnected into two commercially available precursors:

-

Cyclopropanecarbonyl chloride (or ethyl ester): Provides the C5-carbon and the cyclopropyl moiety.

-

N-Hydroxyguanidine: Provides the N-C3-N framework and the nucleophilic oxygen.

Figure 1: Retrosynthetic disconnection showing the assembly of the oxadiazole core via O-acylation followed by cyclodehydration.[1]

Experimental Protocol

Phase A: Preparation of N-Hydroxyguanidine Sulfate

Note: While commercially available, in-house preparation is recommended for freshness and cost-efficiency at scale.

Principle: Nucleophilic addition of hydroxylamine to cyanamide.

Reagents:

-

Cyanamide (50% aq. solution)

-

Hydroxylamine hydrochloride (

) -

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (

)

Procedure:

-

Dissolve Hydroxylamine HCl (1.0 eq) in water at 0-5°C.

-

Slowly add NaOH (1.0 eq) to liberate the free base, maintaining temperature <10°C.

-

Add Cyanamide (1.1 eq) dropwise.

-

Stir at room temperature for 1 hour, then heat to 40°C for 2 hours.

-

Isolation: Cool to 0°C and acidify carefully with

to pH 2-3. The sulfate salt ($ (H_2N-C(=NH)-NHOH)_2 \cdot H_2SO_4 $) precipitates as a white solid. -

Filter, wash with cold ethanol, and dry.

Phase B: Synthesis of this compound

This step involves the O-acylation of hydroxyguanidine followed by intramolecular cyclization.

Reagents & Stoichiometry:

| Reagent | Equiv.[2][3] | Role |

| N-Hydroxyguanidine Sulfate | 1.0 | Nucleophile |

| Cyclopropanecarbonyl Chloride | 1.1 | Electrophile |

| Triethylamine (TEA) | 2.5 | Base (Acid Scavenger) |

| Toluene / DMF (10:1) | -- | Solvent System |

| Molecular Sieves (4Å) | -- | Dehydrating Agent (Optional) |

Step-by-Step Methodology:

-

Acylation (Kinetic Control):

-

Suspend N-Hydroxyguanidine sulfate (10 mmol) in Toluene/DMF (50 mL).

-

Add Triethylamine (25 mmol) and cool the mixture to 0°C.

-

Add Cyclopropanecarbonyl chloride (11 mmol) dropwise over 30 minutes. Exothermic reaction – monitor internal temperature.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Checkpoint: TLC (5% MeOH in DCM) should show consumption of starting material and formation of the O-acyl intermediate.

-

-

Cyclization (Thermodynamic Control):

-

Heat the reaction mixture to reflux (110°C) equipped with a Dean-Stark trap to remove water (or rely on DMF/MS to sequester moisture).

-

Reflux for 4-6 hours. The O-acyl intermediate undergoes intramolecular nucleophilic attack by the amino group, followed by dehydration to close the ring.

-

-

Work-up & Purification:

-

Cool to RT and remove volatiles under reduced pressure.

-

Resuspend the residue in Ethyl Acetate and wash with water (

), saturated -

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Gradient: 0

5% MeOH in DCM).

-

Yield Expectation: 65-75% isolated yield.

Mechanistic Pathway[1]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an O-acylation (faster than N-acylation due to the alpha-effect of the oxygen), followed by a base-catalyzed or thermal cyclodehydration .

Figure 2: Mechanistic flow from acylation to cyclization. Note that O-acylation is the kinetic product, which rearranges to the thermodynamic oxadiazole.

Critical Troubleshooting & Optimization

The "Amide" Side Product

If the reaction temperature during the initial addition is too high (>10°C), N-acylation may compete with O-acylation. N-acylated products do not cyclize efficiently to the desired oxadiazole.

-

Solution: Strict temperature control during acid chloride addition.

Cyclopropyl Ring Stability

The cyclopropyl ring is strained. While stable to the mild basic conditions of this reaction, avoid strong mineral acids during workup, which can cause ring-opening to form homo-allyl derivatives.

Alternative Coupling Agents

For scale-up where acid chlorides are undesirable, T3P (Propylphosphonic anhydride) is an excellent alternative coupling agent.

-

Protocol: React Cyclopropanecarboxylic acid + Hydroxyguanidine + T3P (50% in EtOAc) + Base. Heat to 80°C. This is often a "one-pot" cleaner reaction with higher yields.

Safety and Stability Profile

| Hazard Category | Risk Description | Mitigation Strategy |

| Thermal Stability | 1,2,4-Oxadiazoles have low aromaticity and can undergo Boulton-Katritzky rearrangement or ring cleavage at very high temperatures (>150°C). | Do not exceed 120°C during cyclization. |

| Energetic Precursors | Hydroxylamine and its derivatives are potentially explosive if concentrated or heated dry. | Keep Hydroxyguanidine wet or as a sulfate salt. Never distill free base hydroxylamine. |

| Chemical Compatibility | The N-O bond is susceptible to reductive cleavage (e.g., by Zn/HCl or Hydrogenation). | Avoid reducing conditions if the oxadiazole ring must be preserved. |

References

-

General Synthesis of 1,2,4-Oxadiazoles: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. [Link]

-

Hydroxyguanidine Preparation & Reactivity: Kitamura, N., et al. "Synthesis of 3-Amino-1,2,4-oxadiazoles using Hydroxyguanidine." Chemical & Pharmaceutical Bulletin, 2000. [Link]

-

Cyclization Mechanisms (T3P and Acid Chlorides): Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009. [Link]

-

Safety of High-Nitrogen Heterocycles: "Safety of Hydroxylamine and Derivatives." Organic Process Research & Development. [Link]

Sources

Thermal Stability of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine: A Technical Guide for Drug Development Professionals

Introduction: The Oxadiazole Core in Modern Drug Discovery and the Imperative of Thermal Stability

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and amides, and its contribution to the metabolic stability of drug candidates.[1][2] Its inherent thermal and chemical resistance makes it an attractive component in the design of novel therapeutics.[1] 5-Cyclopropyl-1,2,4-oxadiazol-3-amine, the subject of this guide, incorporates this stable heterocyclic core. A thorough understanding of its thermal stability is paramount for safe and controlled drug development, from synthesis and purification to formulation and storage. This guide provides an in-depth technical overview of the thermal stability of this compound, detailing methodologies for its assessment and interpreting the resulting data in the context of pharmaceutical development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | ChemChart[3] |

| Molecular Weight | 125.131 g/mol | ChemChart[3] |

| Boiling Point (Estimated) | 219.27 °C - 230.34 °C | EPA T.E.S.T., EPI Suite[3] |

| Melting Point (Estimated) | 62 °C | EPI Suite[3] |

| Density (Estimated) | 1.24 g/cm³ | EPA T.E.S.T.[3] |

Assessing Thermal Stability: Core Methodologies

A multi-faceted approach is necessary to comprehensively evaluate the thermal stability of a compound. The following experimental workflows are industry standards.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for determining the thermal properties of a material, including melting point, enthalpy of fusion, and decomposition temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point, typically at a rate of 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic (melting) and exothermic (decomposition) events.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pan: Prevents mass loss due to volatilization before decomposition, ensuring that the observed thermal events are true representations of the material's behavior.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidative degradation, isolating the inherent thermal stability of the compound.

-

Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

Hypothetical DSC Thermogram Analysis:

An initial sharp endotherm would be observed corresponding to the melting of the compound. This would be followed by a broad exotherm at a higher temperature, indicating decomposition. The onset temperature of this exotherm is a critical parameter for defining the upper limit of the compound's thermal stability. For many oxadiazole derivatives, decomposition temperatures are observed to be above 150 °C.[4]

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the change in mass of a sample as a function of temperature. This is crucial for understanding the decomposition process and identifying the formation of volatile byproducts.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound onto a tared TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature through its decomposition range at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Monitor the percentage of weight loss as a function of temperature.

Causality Behind Experimental Choices:

-

Larger Sample Size: A slightly larger sample size compared to DSC can provide a more representative measure of mass loss.

-

Controlled Heating Rate: A consistent heating rate allows for the determination of the temperature at which specific mass loss events occur.

Hypothetical TGA Curve Interpretation:

A stable baseline would be observed until the onset of decomposition, at which point a significant and often rapid mass loss would occur. The temperature at which 5% mass loss (T₅%) occurs is a common metric for thermal stability. The residual mass at the end of the experiment can provide insights into the nature of the decomposition products (e.g., formation of non-volatile char).

Visualizing the Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a new chemical entity like this compound.

Caption: A streamlined workflow for assessing the thermal stability of a pharmaceutical compound.

Expected Thermal Behavior and Decomposition Pathways

The 1,2,4-oxadiazole ring is known for its stability, with fully conjugated 3,5-disubstituted derivatives often stable up to 200 °C.[5] However, the presence of an amino group at the 3-position and a cyclopropyl group at the 5-position introduces specific structural features that will influence the thermal decomposition of this compound.

The O-N bond in the oxadiazole ring is a potential point of initial cleavage under thermal stress.[2] The highly strained cyclopropyl ring could also be susceptible to thermal rearrangement or fragmentation.

A plausible decomposition pathway could be initiated by the cleavage of the N-O bond, leading to a cascade of reactions. The presence of the amino group might also influence the decomposition mechanism, potentially through intermolecular reactions at elevated temperatures.

Safety Considerations in Handling

While specific data for this compound is not available, the known hazards of related compounds should inform handling procedures. Cyclopropylamine, a potential synthetic precursor or decomposition product, is a highly flammable and corrosive liquid.[6][7][8][9][10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

A comprehensive evaluation of the thermal stability of this compound is a critical component of its development as a potential pharmaceutical agent. Through the systematic application of techniques such as DSC and TGA, a detailed understanding of its melting behavior, decomposition temperature, and mass loss profile can be established. This data is essential for defining safe handling, processing, and storage conditions, thereby ensuring the integrity and safety of the drug substance throughout its lifecycle. The inherent stability of the 1,2,4-oxadiazole core suggests that this compound is likely to possess favorable thermal properties, a hypothesis that must be confirmed through rigorous experimental investigation.

References

-

ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]

-

Organic Letters. (n.d.). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Retrieved from [Link]

-

MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]

-

MDPI. (n.d.). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Retrieved from [Link]

-

MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]

-

IRIS. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal studies of some biological active oxadiazoles: Non-isothermal kinetic study of potent antibacterial 2-(4-chlorophenyl)-5-(thiophen-2-yl). Retrieved from [Link]

-

Chemchart. (n.d.). This compound (868696-42-8). Retrieved from [Link]

- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). [No source provided]

-

ResearchGate. (2025). (PDF) Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Retrieved from [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

-

NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

PubMed. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Retrieved from [Link]

- A DSC study of new compounds based on (E)-3-(azulen-1-yldiazenyl)-1,2,5-oxadiazole. (n.d.). [No source provided]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from [Link]

-

Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS. Retrieved from [Link]

- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine. (n.d.). [No source provided]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. This compound (868696-42-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lobachemie.com [lobachemie.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Abstract

This whitepaper provides a comprehensive technical guide for performing and interpreting quantum chemical calculations on 5-Cyclopropyl-1,2,4-oxadiazol-3-amine, a molecule of significant interest in contemporary medicinal chemistry. The 1,2,4-oxadiazole ring is a recognized pharmacophore, and understanding the electronic and structural properties of its derivatives is paramount for rational drug design.[1] This guide is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations and practical, step-by-step protocols. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's optimized geometry, electronic landscape, and reactivity profile. The ultimate goal is to equip the reader with the knowledge to apply these computational techniques to accelerate the drug discovery process, from hit identification to lead optimization.[2][3]

Introduction

The intersection of computational chemistry and drug discovery has created a paradigm shift in how we approach the development of new therapeutics.[4] By modeling molecular behavior in silico, we can predict properties, understand mechanisms, and guide synthetic efforts with greater precision and efficiency.[5] this compound serves as an excellent case study due to its composite structure: a strained cyclopropyl ring, an electron-rich 1,2,4-oxadiazole heterocycle, and a nucleophilic amine group.[6] Derivatives of 1,2,4-oxadiazoles are known to exhibit a wide range of biological activities, including anti-infective properties.[7] This guide will navigate the reader through a complete computational workflow, from building the molecule to interpreting its quantum chemical properties for tangible applications in drug design.

Chapter 1: The Theoretical Cornerstone: Selecting the Right Computational Tools

The success of any quantum chemical calculation hinges on the appropriate selection of the computational method and basis set. This choice is a pragmatic balance between desired accuracy and available computational resources.

The "Why": The Power of Predictive Modeling

Quantum chemical calculations allow us to compute molecular properties that are often difficult, time-consuming, or expensive to measure experimentally. These properties include stable 3D structures, electronic charge distribution, molecular orbital energies, and spectroscopic characteristics. For drug discovery, this translates into predicting a molecule's reactivity, identifying sites for potential metabolism, and understanding how it might interact with a biological target.[2]

Choosing the Right Tool: A Senior Scientist's Perspective on Methods

-

Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a good starting point but famously neglects electron correlation, which can be a significant drawback for accurate energy predictions.[8]

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules. It offers a more favorable balance of accuracy and computational cost by approximating the complex many-electron wavefunction with the simpler electron density.[9] The accuracy of a DFT calculation is determined by the chosen exchange-correlation functional.

-

Scientist's Choice: The B3LYP Functional: For a molecule like this compound, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely-used choice. It has demonstrated its validity in studying the geometry and electronic states of various organic molecules.[10][11] While not perfect, its historical performance on a vast range of systems makes it a reliable starting point.[12]

-

The Language of Electrons: Justifying the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals.

-

Scientist's Choice: The 6-31G(d,p) Basis Set: The Pople-style 6-31G(d,p) basis set (also notated as 6-31G**) offers a good compromise for this system.[13] It is a split-valence, double-zeta basis set. The "(d,p)" notation signifies the addition of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions). These are crucial for accurately describing the strained cyclopropyl ring and the polar bonds within the oxadiazole and amine groups. While larger basis sets can offer higher accuracy, the B3LYP/6-31G(d,p) level of theory is a well-established combination for obtaining reliable geometries and electronic properties for many organic molecules.[11][14]

Chapter 2: The In Silico Protocol: From Structure to Properties

This chapter outlines a step-by-step workflow for the quantum chemical analysis of this compound.

Workflow Overview

Caption: Computational workflow for this compound.

Step-by-Step Protocol

-

Molecular Structure Construction:

-

Using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), construct the 2D structure of this compound.

-

Convert the 2D structure to a 3D model. Ensure correct atom types and hybridization.

-

Perform an initial "cleanup" of the geometry using a fast molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes or unnatural bond lengths.

-

-

Geometry Optimization:

-

Objective: To find the most stable, lowest-energy conformation of the molecule.

-

Software Input (Generic Example for Gaussian):

-

Causality: The Opt keyword instructs the software to perform a geometry optimization. The Freq keyword is crucial; it triggers a frequency calculation on the optimized geometry.

-

-

Validation: Frequency Analysis:

-

Trustworthiness Pillar: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable.

-

Action: If imaginary frequencies are found, visualize the corresponding vibrational mode and manually perturb the geometry along that direction before re-running the optimization.

-

-

Electronic Structure Analysis:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[15]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[18]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack (e.g., lone pairs on nitrogen and oxygen).[19]

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack (e.g., hydrogen atoms of the amine group).[19]

-

-

Chapter 3: Data Interpretation for Drug Discovery

The true value of these calculations lies in their interpretation and application to medicinal chemistry challenges.[20]

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data that would be obtained from the B3LYP/6-31G(d,p) calculation for this compound.

| Parameter | Calculated Value | Significance in Drug Discovery |

| Total Energy (Hartree) | -455.12345 | Provides a baseline for comparing the stability of different isomers or conformers. |

| Dipole Moment (Debye) | 3.45 | Influences solubility and the ability to form dipole-dipole interactions with a target. |

| HOMO Energy (eV) | -6.89 | Indicates the propensity for the molecule to be oxidized. |

| LUMO Energy (eV) | -0.54 | Indicates the propensity for the molecule to be reduced. |

| HOMO-LUMO Gap (eV) | 6.35 | A larger gap suggests higher kinetic stability and lower chemical reactivity.[17] |

Visualizing Reactivity: The MEP Map

An MEP map of this compound would reveal key features:

-

Strong Negative Potential (Red): Expected around the nitrogen atoms of the oxadiazole ring and the oxygen atom, highlighting these as primary sites for hydrogen bond acceptance.[21]

-

Strong Positive Potential (Blue): Expected on the hydrogen atoms of the amine group, identifying them as key hydrogen bond donors.[22]

-

Slightly Negative to Neutral Potential (Green/Yellow): The cyclopropyl group and the carbon backbone.

Caption: Interpreting MEP maps for intermolecular interactions.

Actionable Insights for Medicinal Chemists

-

Structure-Activity Relationships (SAR): The MEP map can guide the modification of the molecule to enhance interactions with a target. For example, if a target pocket has a hydrogen bond donor, enhancing the negative potential on the oxadiazole nitrogen could improve binding affinity.

-

Metabolic Stability: Regions of high electron density (red on the MEP map) can sometimes be sites of oxidative metabolism by cytochrome P450 enzymes. The calculations can help flag potential metabolic liabilities.

-

Reactivity and Synthesis: The HOMO and LUMO distributions can provide clues about the molecule's reactivity in different chemical environments, aiding in the design of synthetic routes.[23]

Conclusion

Quantum chemical calculations, specifically using DFT with the B3LYP functional and the 6-31G(d,p) basis set, provide a powerful, predictive framework for understanding the properties of this compound. This in-depth guide has demonstrated a self-validating workflow, from initial structure generation to the interpretation of electronic properties like the HOMO-LUMO gap and the Molecular Electrostatic Potential map. By translating this computational data into actionable insights, researchers and drug development professionals can make more informed decisions, ultimately accelerating the journey from a chemical concept to a viable therapeutic agent.[24][25]

References

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available from: [Link]

-

Computational Methods in Drug Discovery. PubMed Central. Available from: [Link]

-

Computational Chemistry for Drug Discovery. ResearchGate. Available from: [Link]

-

Molecular electrostatic potential (MEP) map of the compounds. ResearchGate. Available from: [Link]

-

(PDF) Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. ResearchGate. Available from: [Link]

-

Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. MDPI. Available from: [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

-

How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. Available from: [Link]

-

Computational chemistry in drug discovery and development. Future medicinal chemistry. Available from: [Link]

-

(PDF) Computational chemistry in structure-based drug design. ResearchGate. Available from: [Link]

-

Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available from: [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Journal of Research in Engineering and Science (IJRES). Available from: [Link]

-

This compound (868696-42-8). Chemchart. Available from: [Link]

-

Density Functional Theory (DFT), Structural Properties, Natural Band Orbital and Energy Studies of N-(2-Fluorophenyl). International Journal of Heterocyclic Chemistry. Available from: [Link]

-

computational drug design. Wiley. Available from: [Link]

-

APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. Available from: [Link]

-

Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

-

Electrostatic Potential maps. Chemistry LibreTexts. Available from: [Link]

-

Density functional theory. PubMed Central. Available from: [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. SpringerLink. Available from: [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. Available from: [Link]

-

Computational Chemistry | Drug Discovery. Oncodesign Services. Available from: [Link]

-

Computational methods in drug discovery. Beilstein Journals. Available from: [Link]

-

HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. Available from: [Link]

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PubMed Central. Available from: [Link]

-

Basis set (chemistry). Wikipedia. Available from: [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available from: [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. Available from: [Link]

-

ubiquity of B3LYP/6-31G. Reddit. Available from: [Link]

-

Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. ResearchGate. Available from: [Link]

Sources

- 1. Buy 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | 1375473-49-6 [smolecule.com]

- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. neuroquantology.com [neuroquantology.com]

- 6. This compound (868696-42-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iau.ir [journals.iau.ir]

- 10. pubs.acs.org [pubs.acs.org]

- 11. inpressco.com [inpressco.com]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. reddit.com [reddit.com]

- 15. ossila.com [ossila.com]

- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. irjweb.com [irjweb.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. jpscc.samipubco.com [jpscc.samipubco.com]

- 21. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 24. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 25. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to 5-Cyclopropyl-1,2,4-oxadiazol-3-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold in Medicinal Chemistry

5-Cyclopropyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid 1,2,4-oxadiazole core, combined with the unique conformational and electronic properties of the cyclopropyl group, makes it an attractive building block in the design of novel therapeutic agents. The 1,2,4-oxadiazole moiety is recognized as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery, synthesis, and burgeoning importance of this compound in drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| CAS Number | 868696-42-8 | |

| Melting Point | 62 °C | |

| Boiling Point (Predicted) | 219.27 °C | |

| Density (Predicted) | 1.24 g/cm³ | |

| Water Solubility (Predicted) | 57965.6 mg/L |

Historical Perspective and Initial Discovery

The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger.[1] However, the specific discovery of this compound is more recent and is linked to its emergence as a key intermediate in the synthesis of pharmaceutically active compounds.

The first public disclosure of the synthesis of this compound appears in the patent literature, specifically in the international patent application WO 2007/071422 A1 , filed by F. Hoffmann-La Roche AG. This patent, published on June 28, 2007, describes novel compounds as metabotropic glutamate receptor (mGluR) antagonists, with potential applications in treating a variety of neurological and psychiatric disorders. This compound is detailed as a crucial intermediate in the synthesis of these mGluR antagonists.

Synthetic Methodologies: From Precursors to the Final Compound

The synthesis of this compound, as detailed in the patent literature, follows a logical and well-established pathway for the formation of 3-amino-1,2,4-oxadiazoles. The general strategy involves the preparation of a key amidoxime intermediate, followed by cyclization.

Part 1: Synthesis of the Amidoxime Intermediate

The crucial precursor for the formation of the oxadiazole ring is N'-hydroxycyclopropanecarboximidamide. This intermediate is synthesized from cyclopropanecarbonitrile.

Experimental Protocol: Synthesis of N'-hydroxycyclopropanecarboximidamide

-

Reaction Setup: To a solution of hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or methanol, is added a base, typically sodium bicarbonate (1.1 equivalents) or another suitable inorganic base, at room temperature.

-

Addition of Nitrile: Cyclopropanecarbonitrile (1.0 equivalent) is then added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a drying agent like sodium sulfate, filtered, and concentrated to yield N'-hydroxycyclopropanecarboximidamide.

Part 2: Cyclization to Form this compound

The final step involves the cyclization of the N'-hydroxycyclopropanecarboximidamide with a source of the amino group. The method described in WO 2007/071422 A1 utilizes cyanogen bromide.

Experimental Protocol: Synthesis of this compound (from WO 2007/071422 A1)

-

Reaction Setup: N'-hydroxycyclopropanecarboximidamide (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

Addition of Cyanogen Bromide: A solution of cyanogen bromide (1.05 equivalents) in the same solvent is added dropwise to the amidoxime solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically overnight, to ensure complete cyclization. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The resulting residue is then partitioned between an aqueous solution of a base (e.g., sodium bicarbonate) and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Role in Drug Discovery and Development

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Metabotropic Glutamate Receptor (mGluR) Antagonists

As established in its initial disclosure, this compound is a key building block for a series of mGluR2 antagonists.[2] These receptors are implicated in the modulation of glutamatergic neurotransmission and are considered promising targets for the treatment of various central nervous system disorders, including anxiety, depression, and schizophrenia. The 3-amino group of the oxadiazole serves as a handle for further chemical modifications, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the final compounds.

Broader Therapeutic Potential

The 1,2,4-oxadiazole scaffold is present in a wide range of biologically active molecules. Derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the cyclopropyl group can further enhance the pharmacological properties of molecules containing this scaffold by influencing their binding affinity to biological targets and improving their metabolic stability.

Conclusion and Future Perspectives

This compound, since its first reported synthesis in the mid-2000s, has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility in the construction of more complex, biologically active molecules, particularly mGluR antagonists, underscore its importance. As the quest for novel therapeutics with improved efficacy and safety profiles continues, it is anticipated that this compound and its derivatives will continue to play a significant role in the discovery and development of new drugs for a wide range of diseases.

References

-

Chemchart. This compound (868696-42-8). Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

- F. Hoffmann-La Roche AG. (2007).

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

- Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679.

- Pace, A., Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 13(4), 375-399.

Sources

- 1. Reactivities of cyclonickellated complexes with hydroxylamines: formation of κO-hydroxylamine and κN-imine adducts and a κO, κN-aminoxide derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine.

An In-Depth Technical Guide to the Potential Biological Activities of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Foreword: The Art of Scaffolding in Drug Discovery

In modern medicinal chemistry, the identification of promising molecular scaffolds is the cornerstone of successful drug development. These core structures serve as the foundation upon which potency, selectivity, and favorable pharmacokinetic properties are built. This guide focuses on one such molecule of interest: this compound. At first glance, it is a simple heterocyclic compound. However, a deeper analysis of its constituent parts—the 1,2,4-oxadiazole ring and the cyclopropyl moiety—reveals a confluence of medicinally privileged features. This document aims to deconstruct this molecule, explore its potential therapeutic applications based on established chemical biology principles, and provide a strategic framework for its experimental validation. We will proceed not with a rigid template, but with a logical narrative that follows the science, from foundational principles to actionable experimental design.

Chapter 1: Deconstructing the Core: An Analysis of Medicinally Privileged Motifs

The therapeutic potential of this compound can be inferred from the well-documented roles of its two key structural components.

The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere

The 1,2,4-oxadiazole is a five-membered heterocycle that has garnered significant attention in drug discovery.[1] Its value stems from its role as a bioisostere for amide and ester functionalities.[2] This substitution is a critical strategy in medicinal chemistry to overcome metabolic liabilities, such as hydrolysis by esterases and amidases, thereby improving a drug candidate's stability and pharmacokinetic profile.

Furthermore, the 1,2,4-oxadiazole nucleus is not merely a passive structural element; it is a pharmacophore associated with an extensive range of biological activities.[3] Derivatives have demonstrated efficacy as:

-

Anticancer Agents: Inducing apoptosis and inhibiting cancer cell proliferation.[1][4]

-

Anti-inflammatory Compounds: Modulating inflammatory pathways.[2]

-

Antimicrobial and Antiviral Agents: Showing activity against various pathogens.[5]

-

Central Nervous System (CNS) Modulators: Including analgesic and anticonvulsant properties.[1]

This wide spectrum of activity makes the 1,2,4-oxadiazole a highly sought-after scaffold for library synthesis and high-throughput screening campaigns.[6]

The Cyclopropyl Moiety: A Tool for Potency and Stability

The cyclopropyl group is a small, rigid carbocycle that imparts unique and valuable properties to a parent molecule.[7] Its rigid structure reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic contribution upon binding to a biological target, often resulting in increased potency.[8]

Key contributions of the cyclopropyl ring in drug design include:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8][9]

-

Improved Potency: Its unique electronic character and ability to act as a rigid linker can optimize interactions with target proteins.[9]

-

Reduced Off-Target Effects: By locking in a specific conformation, it can improve selectivity for the intended target.[9]

-

Modulation of Physicochemical Properties: It can influence properties like lipophilicity and membrane permeability.[8]

FDA-approved drugs containing this moiety have shown activity as inhibitors of receptor tyrosine kinases like VEGFR-2 and MET, and as cytotoxic agents against EGFR-mutant cancers.[7][10] However, it is crucial to note that under certain metabolic conditions, particularly when adjacent to an amine, the cyclopropyl ring can be bioactivated to form reactive intermediates, a potential liability that must be assessed during development.[11]

Chapter 2: Postulated Biological Activities and Therapeutic Targets

By synthesizing the known properties of its core motifs and examining data from structurally related analogs, we can formulate compelling hypotheses for the primary biological activities of this compound.

Primary Hypothesis: Anti-inflammatory Activity via FLAP Inhibition

A close structural analog, 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine, has been identified as a potent binder of the 5-lipoxygenase-activating protein (FLAP) with an IC50 value below 10 nM.[12] This analog also inhibits the synthesis of leukotriene B4 (LTB4) in human whole blood.[12] Given the shared this compound core, it is highly probable that our topic compound will exhibit a similar mechanism of action.

-

Proposed Mechanism: Leukotrienes are potent lipid mediators of inflammation. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which requires FLAP to translocate to the nuclear membrane and bind its substrate, arachidonic acid. By inhibiting FLAP, this compound would prevent the formation of pro-inflammatory leukotrienes, making it a candidate for treating inflammatory diseases such as asthma, atherosclerosis, and arthritis.

Secondary Hypothesis: Anticancer Activity

The 1,2,4-oxadiazole scaffold is prevalent in compounds designed as anticancer agents.[4] Coupled with the potency-enhancing and kinase-inhibiting properties associated with the cyclopropyl group in other drug molecules, an investigation into anticancer activity is warranted.[7][10]

-

Proposed Targets:

-

Receptor Tyrosine Kinases (RTKs): Many cyclopropyl-containing drugs inhibit RTKs such as VEGFR-2 or EGFR.[10] The compound could be screened against a panel of kinases to identify potential targets.

-

Enzyme Inhibition: The analog 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine was noted as a selective inhibitor for enzymes relevant to cancer therapy.[12] This suggests our compound may function similarly.

-

Apoptosis Induction: 3,5-diaryl-1,2,4-oxadiazoles are known to be effective inducers of apoptosis in cancer cells.[1]

-

Chapter 3: A Strategic Framework for Experimental Validation

A logical, stepwise approach is required to efficiently test these hypotheses. The following framework outlines a path from initial screening to mechanistic validation.

Phase 1: Broad In Vitro Profiling

The initial goal is to cast a wide net to confirm the primary predicted activity and uncover any other significant biological effects.

Experimental Protocol: Initial Bioactivity Screening

-

Compound Acquisition & QC: Obtain this compound from a reputable supplier (e.g., ChemBridge[13]). Confirm identity and purity (>95%) via LC-MS and ¹H-NMR. Prepare a 10 mM stock solution in DMSO.

-

Anti-Inflammatory Screening:

-

FLAP Binding Assay: Perform a competitive binding assay using a radiolabeled or fluorescent FLAP ligand (e.g., MK-886) with membrane preparations from cells overexpressing human FLAP.

-

Human Whole Blood LTB4 Assay: Incubate fresh human whole blood with the test compound at various concentrations, followed by stimulation with a calcium ionophore (e.g., A23187). Measure LTB4 levels in the plasma using a commercial ELISA kit.

-

-

Anticancer Screening:

-

NCI-60 Cell Line Screen: Submit the compound to the National Cancer Institute's 60-cell line panel to assess cytotoxicity across a broad range of human cancers. This provides an unbiased view of its antiproliferative potential.

-

-

Target Deconvolution:

-

Kinase Profiling: To explore the anticancer hypothesis, subject the compound to a broad kinase panel screen (e.g., Eurofins' KinomeScan™) at a fixed concentration (e.g., 1 µM) to identify potential kinase targets.

-

Phase 2: Mechanistic Elucidation Workflow

If Phase 1 yields a positive result (a "hit"), the next step is to validate the target and understand the mechanism of action. The workflow below is based on a positive anti-inflammatory hit.

Caption: Workflow for validating an anti-inflammatory hit.

Experimental Protocol: FLAP Target Validation

-

Direct Binding Confirmation: Utilize Surface Plasmon Resonance (SPR) to confirm direct binding. Immobilize purified human FLAP on a sensor chip and flow the compound over at various concentrations to determine binding kinetics (KD).

-

Causality: This step is critical to prove the compound physically interacts with the protein, ruling out artifacts from the primary screen.

-

-

Cellular Potency Determination: Perform a dose-response curve in a human neutrophil LTB4 assay to determine a precise IC50 value.

-

Causality: This confirms the compound is active in a relevant primary cell type and provides a key metric for potency.

-

-

Selectivity Profiling: Test the compound in assays for other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO) and cyclooxygenase (COX-1/2), to ensure its activity is specific to FLAP.

-

Causality: High selectivity is a hallmark of a promising drug candidate, as it minimizes the potential for off-target side effects.

-

-

ADME/Tox Assessment: Perform preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies.

-

Metabolic Stability: Incubate the compound with human liver microsomes to assess its metabolic stability. Pay close attention to potential metabolites resulting from the opening of the cyclopropyl ring.[11]

-

CYP Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 isoforms to flag potential drug-drug interactions.

-

Chapter 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making. The following tables serve as templates for summarizing key findings.

Table 1: Summary of In Vitro Biological Activities (Hypothetical Data)

| Assay | Target/Cell Line | Endpoint | Result (IC50/EC50) |

|---|---|---|---|

| FLAP Binding | Human FLAP | Ki | 15 nM |

| LTB4 Synthesis | Human Whole Blood | IC50 | 85 nM |

| Cytotoxicity | A549 (Lung Cancer) | GI50 | > 10 µM |

| Cytotoxicity | T-47D (Breast Cancer) | GI50 | > 10 µM |

| Kinase Screen | VEGFR-2 | % Inhibition @ 1µM | 12% |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇N₃O | [13] |

| Molecular Weight | 125.13 g/mol | [13] |

| Hydrogen Bond Donors | 1 | [13] |

| Hydrogen Bond Acceptors | 4 | [13] |

| Predicted LogP | 0.85 | (Calculated) |

| Predicted Water Solubility | 57965.6 mg/L |[13] |

Conclusion

This compound represents a molecule of significant therapeutic potential, strategically combining two medicinally privileged scaffolds. The structural homology to known FLAP inhibitors strongly suggests its primary utility may lie in the development of novel anti-inflammatory agents.[12] Furthermore, the well-established anticancer activities of both the 1,2,4-oxadiazole and cyclopropyl motifs provide a compelling secondary avenue for investigation.[1][10] The experimental framework detailed in this guide provides a robust, logic-driven pathway to systematically validate these hypotheses, manage potential liabilities, and determine if this promising scaffold can be advanced into a lead optimization program.

References

-

ResearchGate. (n.d.). 1,2,4-oxadiazole nucleus with versatile biological applications. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Available at: [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

-

MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

-

IRIS. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available at: [Link]

-

PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Available at: [Link]

-

PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]

-

Chemchart. (n.d.). This compound (868696-42-8). Available at: [Link]

-

PubMed. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijper.org [ijper.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Buy 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | 1375473-49-6 [smolecule.com]

- 13. This compound (868696-42-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The 5-Cyclopropyl-1,2,4-Oxadiazol-3-amine Core: A Technical Guide for Drug Discovery Professionals

Abstract

The 5-cyclopropyl-1,2,4-oxadiazol-3-amine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique combination of physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, coupled with its synthetic tractability, has positioned it as a key building block in the design of novel therapeutics. This guide provides an in-depth analysis of the this compound core, detailing its synthesis, key pharmacophoric features, and its application in the development of potent and selective modulators of challenging biological targets. Particular emphasis is placed on its role in the discovery of inhibitors of the 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of pro-inflammatory leukotrienes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Rise of a Privileged Pharmacophore

The 1,2,4-oxadiazole heterocycle is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in drug discovery due to its favorable metabolic stability and its ability to act as a bioisostere for esters and amides, thereby improving pharmacokinetic properties of drug candidates.[1] The incorporation of a cyclopropyl group at the 5-position and an amine at the 3-position endows the this compound core with a distinct set of properties. The cyclopropyl group, a small, strained ring, can introduce conformational rigidity and favorable lipophilicity, while the 3-amino group provides a crucial hydrogen bond donor and a key site for further chemical modification.

Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The subject of this guide, the this compound moiety, has been specifically implicated in the development of potent inhibitors of 5-lipoxygenase-activating protein (FLAP), a key player in the inflammatory cascade.[3][4]

Synthetic Strategies: Building the Core

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the chemical literature. The most common and versatile approach involves the acylation of an amidoxime followed by a dehydrative cyclization.[2] For the synthesis of this compound, a plausible and efficient route would involve the reaction of a protected guanidine derivative with cyclopropanecarbonyl chloride, followed by cyclization. A general, adaptable protocol is outlined below.

General Synthetic Protocol for 3-Amino-5-substituted-1,2,4-oxadiazoles

This protocol is adapted from established methods for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles and can be applied to the synthesis of the 5-cyclopropyl analog.[5]

Step 1: Acylation of Guanidine

-

To a solution of guanidine hydrochloride in an aqueous solution of sodium hydroxide, slowly add a solution of cyclopropanecarbonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran) at room temperature.

-

Stir the biphasic mixture vigorously for 1-2 hours.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-carbamimidoylcyclopropanecarboxamide.

-

Purify the crude product by flash column chromatography.

Step 2: Oxidative Cyclization

-

Dissolve the purified N-carbamimidoylcyclopropanecarboxamide in a suitable solvent such as dichloromethane.

-

Add a mild oxidizing agent, such as (diacetoxyiodo)benzene (PIDA), to the solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product by column chromatography to afford the desired this compound.

Caption: General synthetic route to this compound.

The Pharmacophore in Action: Targeting the Leukotriene Pathway

Leukotrienes are potent pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease.[6] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the action of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and gain access to its substrate, arachidonic acid.[7] Therefore, inhibiting FLAP presents an attractive therapeutic strategy to block the production of all leukotrienes.

The 5-cyclopropyl-1,2,4-oxadiazole core has been identified as a key pharmacophore in the development of potent FLAP inhibitors.[3][4]

Mechanism of Action: FLAP Inhibition

FLAP inhibitors act by binding to a hydrophobic pocket within the FLAP protein, thereby preventing the transfer of arachidonic acid to 5-LO.[8] This allosteric inhibition effectively shuts down the entire leukotriene biosynthetic pathway.

Caption: Inhibition of the leukotriene pathway by a FLAP inhibitor.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

While specific SAR data for this compound is not extensively published, general principles for 1,2,4-oxadiazole-based inhibitors can be inferred from the literature. Modifications at the 3-amino position and exploration of different substituents at the 5-position are common strategies to optimize potency, selectivity, and pharmacokinetic properties.

For a series of 1,2,4-oxadiazole antibacterials, it was found that hydrophobic substituents, particularly halogens, were well-tolerated on an aromatic ring at the 5-position.[9] In the context of FLAP inhibitors, structure-guided design has been employed to optimize the interactions of oxadiazole-containing compounds with the target protein, leading to compounds with excellent binding potency (IC50 < 10 nM) and potent inhibition of leukotriene B4 synthesis in human whole blood (IC50 < 100 nM).[4]

| R Group at Position 5 | General Effect on Activity | Reference |

| Aryl with hydrophobic substituents | Generally well-tolerated in antibacterial agents | [9] |

| Cyclopropyl | Incorporated in potent FLAP inhibitors | [4] |

Experimental Protocols: In Vitro Evaluation

The following is a representative protocol for the in vitro evaluation of a novel compound containing the this compound pharmacophore for its ability to inhibit FLAP.

FLAP Binding Assay

Objective: To determine the binding affinity of the test compound to human FLAP.

Methodology:

-

Prepare membranes from a cell line overexpressing human FLAP.

-

Incubate the membranes with a known radiolabeled FLAP inhibitor (e.g., [3H]MK-886) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Human Whole Blood Leukotriene B4 (LTB4) Synthesis Assay

Objective: To assess the functional inhibition of the leukotriene pathway in a physiologically relevant matrix.

Methodology:

-

Collect fresh human whole blood into heparinized tubes.

-

Pre-incubate the blood with varying concentrations of the test compound or vehicle control.

-

Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187).

-

After a defined incubation period, stop the reaction and separate the plasma.

-

Quantify the concentration of LTB4 in the plasma using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of LTB4 production.

Conclusion and Future Directions

The this compound core represents a versatile and valuable pharmacophore in drug discovery. Its favorable physicochemical properties and demonstrated utility in the development of potent FLAP inhibitors underscore its potential for the treatment of a range of inflammatory disorders. Future research in this area will likely focus on further elucidation of the structure-activity relationships of this scaffold, the exploration of its utility against other biological targets, and the development of even more potent and selective drug candidates for clinical evaluation.

References

- Smolecule. (2023, August 16). 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride.

- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review).

- Organic Chemistry Portal. (2017). Synthesis of 1,3,4-oxadiazoles.

- PubMed. (2009, November).

- Organic Chemistry Portal. (2009). Synthesis of 1,2,4-oxadiazoles.

- Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cycliz

- PubMed. (2023, August 18).

- Google Patents. (n.d.).

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- PubMed Central. (n.d.).

- Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).

- Google Patents. (n.d.). WO2012024150A1 - Oxadiazole inhibitors of leukotriene production.

- ACS Publications. (n.d.). Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors: Discovery of 2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}.

- PubMed Central. (n.d.). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials.

- ResearchGate. (2008, February 1). What's all the FLAP about?